![molecular formula C14H9ClN2O3 B3269667 5-((4-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione CAS No. 51485-59-7](/img/structure/B3269667.png)
5-((4-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione
Overview
Description
5-((4-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione , commonly referred to as isoxazole-4,7-dione , is a heterocyclic compound. Its chemical structure consists of a doubly unsaturated 5-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom in-between . The compound was first synthesized in 1947 and exists as a stable liquid at room temperature .
Synthesis Analysis
The synthesis of isoxazole-4,7-dione involves various methods, including cyclization reactions. Researchers have explored diverse synthetic routes to access this compound, often modifying substitution patterns to tailor its properties . Further details on specific synthetic pathways would require a deeper investigation into relevant literature.
Molecular Structure Analysis
The molecular formula of isoxazole-4,7-dione is C~9~H~7~ClN~2~O . Its structure includes a chlorophenyl group (4-chlorophenyl) and a methyl group (3-methyl) attached to the isoxazole ring. The precise arrangement of atoms and bond angles significantly influences its biological activity .
Chemical Reactions Analysis
Isoxazole-4,7-dione can participate in various chemical reactions, including substitution, oxidation, and reduction. These reactions may lead to the formation of derivatives with altered properties. Investigating specific reaction pathways and intermediates would provide further insights .
Physical And Chemical Properties Analysis
Mechanism of Action
The exact mechanism of action for isoxazole-4,7-dione depends on its specific biological target. Researchers have explored its potential as an antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant agent . Understanding its interactions with cellular components and pathways is crucial for therapeutic applications.
properties
IUPAC Name |
5-(4-chloroanilino)-3-methyl-2,1-benzoxazole-4,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O3/c1-7-12-13(17-20-7)11(18)6-10(14(12)19)16-9-4-2-8(15)3-5-9/h2-6,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPSMCLZZHKLGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NO1)C(=O)C=C(C2=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



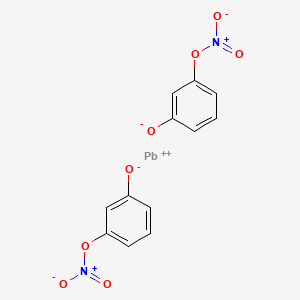


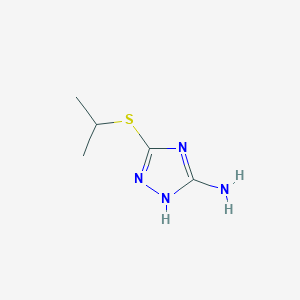


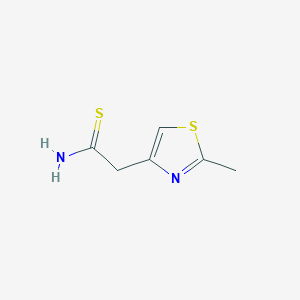
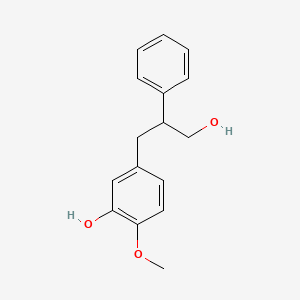


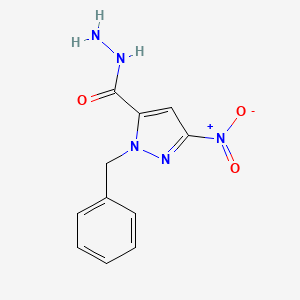

![8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B3269665.png)
![6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine](/img/structure/B3269676.png)